molecular formula C12H20N2O4 B11020626 Tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)propyl]carbamate

Tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)propyl]carbamate

Cat. No.: B11020626
M. Wt: 256.30 g/mol
InChI Key: SCXANDWRJJIEJN-UHFFFAOYSA-N
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Description

Tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)propyl]carbamate is a synthetic organic compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound features a tert-butyl carbamate group attached to a propyl chain, which is further linked to a 2,5-dioxopyrrolidinyl moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)propyl]carbamate typically involves the following steps:

    Formation of the Propyl Chain: The propyl chain is synthesized through a series of reactions starting from commercially available precursors. This may involve alkylation reactions using appropriate alkyl halides and bases.

    Introduction of the 2,5-Dioxopyrrolidinyl Group: The 2,5-dioxopyrrolidinyl group is introduced via a condensation reaction between a suitable amine and a cyclic anhydride, such as succinic anhydride.

    Attachment of the Tert-butyl Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer carbonyl groups.

    Substitution: Substituted products where the original functional groups are replaced by new ones introduced by the nucleophiles.

Scientific Research Applications

Tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)propyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug that can be activated in vivo to release active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)propyl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound can act as a prodrug, undergoing enzymatic hydrolysis to release active agents that interact with biological pathways. The 2,5-dioxopyrrolidinyl moiety is particularly important for binding to enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)ethyl]carbamate: Similar structure but with an ethyl chain instead of a propyl chain.

    Tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)methyl]carbamate: Features a methyl chain, offering different reactivity and properties.

    Tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)butyl]carbamate: Contains a butyl chain, providing variations in steric and electronic effects.

Uniqueness

Tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)propyl]carbamate is unique due to its specific propyl chain length, which influences its reactivity and interaction with biological targets. This compound’s balance of hydrophobic and hydrophilic properties makes it particularly versatile for various applications, distinguishing it from its analogs with different chain lengths.

Properties

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

tert-butyl N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]carbamate

InChI

InChI=1S/C12H20N2O4/c1-12(2,3)18-11(17)13-7-4-8-14-9(15)5-6-10(14)16/h4-8H2,1-3H3,(H,13,17)

InChI Key

SCXANDWRJJIEJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1C(=O)CCC1=O

Origin of Product

United States

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